molecular formula C12H8BrN3 B159765 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine CAS No. 134044-47-6

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine

Cat. No. B159765
M. Wt: 274.12 g/mol
InChI Key: FVKMFKVUEPXDOK-UHFFFAOYSA-N
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Description

“2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine” is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular weight of “2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine” is 273.13 .


Chemical Reactions Analysis

The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

“2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine” is a solid at room temperature .

Scientific Research Applications

Optoelectronic Materials

Specific Scientific Field

Materials Science

Summary

Imidazo[1,2-a]pyrimidine derivatives, including 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine, have been investigated as blue-emitting materials for optoelectronic applications. These materials are essential for organic light-emitting diodes (OLEDs) due to their ability to emit blue light.

Experimental Procedures

Researchers synthesize and characterize these compounds using organic synthesis techniques. The specific synthetic route may involve coupling reactions, cyclization, and purification steps. The purity and structure of the compound are confirmed using spectroscopic methods (such as NMR, IR, and mass spectrometry).

Results

  • The dye with triphenylamine at both C2 and C6 positions achieves better electroluminescence performance, resulting in a blue color with CIE coordinates (0.18, 0.11) .

Fluorescence Sensors

Specific Scientific Field

Chemical Sensing

Summary

Imidazo[1,2-a]pyrimidines, including 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine, have found broad application as fluorescence sensors. These compounds can selectively detect specific analytes based on their fluorescence properties.

Experimental Procedures

Researchers design and synthesize imidazo[1,2-a]pyrimidine derivatives with specific functional groups. These compounds are then tested for their ability to fluoresce in the presence of target molecules. The sensitivity, selectivity, and response time are evaluated.

Results

  • The sensitivity and selectivity depend on the substituents on the imidazo[1,2-a]pyrimidine core .

Laser Dyes

Specific Scientific Field

Photonics and Laser Technology

Summary

Imidazo[1,2-a]pyrimidines, including 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine, serve as laser dyes. They absorb light and emit coherent radiation when pumped by an external energy source.

Experimental Procedures

Researchers optimize the molecular structure of imidazo[1,2-a]pyrimidine derivatives to enhance their laser properties. The compounds are incorporated into laser systems, and their emission spectra, efficiency, and stability are studied.

Results

  • Their photostability and efficiency are critical factors for laser performance .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . Therefore, there is a continuous interest in the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyrimidine core aiming to improve the ecological impact of the classical schemes .

properties

IUPAC Name

2-(3-bromophenyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-4-1-3-9(7-10)11-8-16-6-2-5-14-12(16)15-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKMFKVUEPXDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN3C=CC=NC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565311
Record name 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine

CAS RN

134044-47-6
Record name 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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